molecular formula C5H10O5 B10789219 Pentose CAS No. 608-46-8

Pentose

Cat. No.: B10789219
CAS No.: 608-46-8
M. Wt: 150.13 g/mol
InChI Key: SRBFZHDQGSBBOR-UHFFFAOYSA-N
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Description

Pentose is a type of monosaccharide, or simple sugar, that contains five carbon atoms. The general chemical formula for many pentoses is C₅H₁₀O₅. Pentoses are crucial in biochemistry, particularly in the structure of nucleic acids. Ribose, a well-known this compound, is a component of ribonucleic acid (RNA), while deoxyribose, a derivative of ribose, is a component of deoxyribonucleic acid (DNA) .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pentoses can be synthesized through various chemical and enzymatic methods. One common method involves the hydrolysis of polysaccharides such as hemicellulose, which contains pentose units like xylose and arabinose. The hydrolysis process typically uses acid or enzymatic catalysts under controlled temperature and pH conditions .

Industrial Production Methods: Industrially, pentoses are often derived from biomass, particularly lignocellulosic materials. The biomass undergoes pretreatment processes such as steam explosion or dilute acid hydrolysis to release this compound sugars. These sugars can then be purified and used in various applications .

Chemical Reactions Analysis

Types of Reactions: Pentoses undergo several types of chemical reactions, including:

    Oxidation: Pentoses can be oxidized to form aldonic acids. For example, D-ribose can be oxidized to D-ribonic acid.

    Reduction: Pentoses can be reduced to form sugar alcohols, such as the reduction of D-xylose to xylitol.

    Isomerization: Pentoses can isomerize to form different structural isomers.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Pentoses can be compared with other monosaccharides such as hexoses (six-carbon sugars) and tetroses (four-carbon sugars):

    Hexoses: Examples include glucose and fructose. Hexoses are more abundant in nature and serve as primary energy sources in cellular metabolism.

    Tetroses: Examples include erythrose and threose.

Uniqueness of Pentoses:

Comparison with Similar Compounds

  • D-ribose
  • D-arabinose
  • D-xylose
  • L-arabinose
  • L-xylose

Pentoses play a vital role in various biochemical processes and have significant applications in multiple fields, making them an essential class of compounds in both research and industry.

Properties

IUPAC Name

oxane-2,3,4,5-tetrol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBFZHDQGSBBOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60859031
Record name Pentopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60859031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1132639-46-3, 50986-18-0, 608-46-8, 57066-79-2, 7296-59-5, 7283-06-9
Record name Pentopyranose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1132639-46-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Arabinoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050986180
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .alpha.-D-Lyxose
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407015
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC164936
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164936
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name .alpha.-D-Ribose
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93887
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC76347
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76347
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pentopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60859031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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